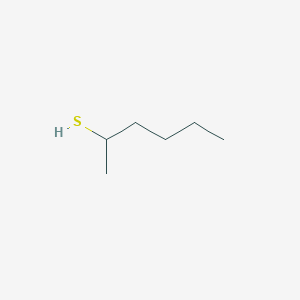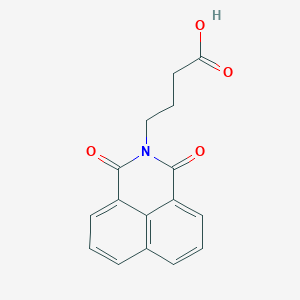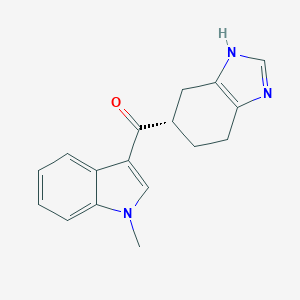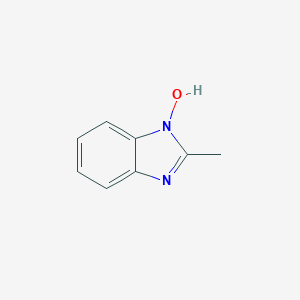
DL-ADRENALINHYDROCHLORID
Übersicht
Beschreibung
Racepinephrine hydrochloride is a racemic mixture of the hydrochlorides of the enantiomers of epinephrineRacepinephrine hydrochloride is primarily used as a bronchodilator to provide temporary relief from mild symptoms of intermittent asthma, such as wheezing, chest tightness, and shortness of breath .
Wissenschaftliche Forschungsanwendungen
Racepinephrinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzstandard in der analytischen Chemie zur Kalibrierung von Instrumenten und Validierung von Methoden verwendet.
Biologie: Untersucht für seine Wirkungen auf adrenerge Rezeptoren und seine Rolle bei der Neurotransmission.
Medizin: In klinischen Studien eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung von Atemwegserkrankungen zu bewerten.
Industrie: In der pharmazeutischen Industrie für die Entwicklung von Bronchodilatator-Formulierungen eingesetzt
5. Wirkmechanismus
Racepinephrinhydrochlorid entfaltet seine Wirkung, indem es sowohl Alpha- als auch Beta-adrenerge Rezeptoren stimuliert. Die primäre therapeutische Wirkung ergibt sich aus seiner Wirkung auf Beta2-adrenerge Rezeptoren, die die Adenylylcyclase aktivieren und die intrazelluläre cAMP-Produktion erhöhen. Dies führt zur Entspannung der glatten Bronchialmuskulatur, wodurch Bronchospasmus, Keuchen und Engegefühl in der Brust gelindert werden. Darüber hinaus verursacht es eine systemische Vasokonstriktion und gastrointestinale Entspannung, stimuliert das Herz und erweitert bronchiale und zerebrale Gefäße .
Ähnliche Verbindungen:
Albuterol: Ein weiterer Bronchodilatator, der zur Asthma-Linderung eingesetzt wird.
Epinephrin: Die nicht-racemische Form von Racepinephrin, die bei Anaphylaxie und Herzstillstand eingesetzt wird.
Vergleich:
Racepinephrinhydrochlorid vs. Albuterol: Racepinephrinhydrochlorid ist ein nicht-selektiver Agonist, während Albuterol selektiv für Beta2-adrenerge Rezeptoren ist, wodurch Albuterol spezifischer für die Entspannung der glatten Bronchialmuskulatur ist.
Racepinephrinhydrochlorid vs. Epinephrin: Racepinephrinhydrochlorid ist ein racemisches Gemisch, während Epinephrin ein einzelnes Enantiomer ist. Epinephrin hat eine breitere Palette von Anwendungen, einschließlich der Notfallbehandlung von Anaphylaxie.
Racepinephrinhydrochlorid vs. Salbutamol: Beide werden zur Asthma-Linderung eingesetzt, aber Salbutamol ist selektiver für Beta2-adrenerge Rezeptoren, wodurch das Risiko von Nebenwirkungen im Zusammenhang mit der Stimulation von Alpha-adrenergen Rezeptoren reduziert wird.
Wirkmechanismus
Target of Action
DL-Adrenaline Hydrochloride, also known as Racepinephrine Hydrochloride or (+/-)-Epinephrine Hydrochloride, primarily targets both alpha and beta-adrenergic receptors throughout the body . These receptors are membrane-bound G-protein coupled receptors (GPCRs) that mediate the physiological responses of the endogenous chemical adrenaline .
Mode of Action
DL-Adrenaline Hydrochloride acts as a non-selective agonist , binding to and activating both alpha and beta-adrenergic receptors . By acting on alpha receptors, it constricts blood vessels to help maintain blood pressure and heart function . Through its action on beta receptors, it relaxes the smooth muscle in the airways of the lungs to help relieve shortness of breath and wheezing . It may also relax smooth muscles of the stomach, intestine, uterus, and urinary bladder to relieve symptoms in the digestive or urinary tracts .
Biochemical Pathways
The action of DL-Adrenaline Hydrochloride on adrenergic receptors triggers a cascade of biochemical pathways. For instance, activation of β-ARs can stimulate the Epac1 via cAMP, leading to activation of Rap2B and phospholipase C, which subsequently activate the Ca2+/CaMKKβ/AMPK pathway . This pathway is proposed to inhibit mTORC1 and thereby stimulate autophagy .
Pharmacokinetics
The pharmacokinetics of DL-Adrenaline Hydrochloride, particularly when delivered via autoinjectors, has been studied extensively . Intramuscular injection appears to lead to a higher maximum concentration (Cmax) compared to subcutaneous injection . There is a dose-dependent increase in plasma concentration and area under the curve (AUC) from 0 to 20 minutes . Most investigators found two Cmax’s with time to reach maximum concentration (Tmax) at 5–10 minutes and 30–50 minutes, respectively .
Result of Action
The molecular and cellular effects of DL-Adrenaline Hydrochloride’s action are diverse. It can increase heart rate, myocardial contractility, and renin release via beta-1 receptors . Beta-2 effects produce bronchodilation, which may be useful as an adjunct treatment of asthma exacerbations, as well as vasodilation, tocolysis, and increased aqueous humor production .
Action Environment
The action, efficacy, and stability of DL-Adrenaline Hydrochloride can be influenced by various environmental factors. For instance, the sympathetic nervous system, which releases endogenous catecholamines like adrenaline, is activated during stress . Chronic stress can suppress the activities of effector immune cells while increasing the activities of immunosuppressive cells . Therefore, the physiological and psychological state of the individual can significantly impact the action of DL-Adrenaline Hydrochloride.
Biochemische Analyse
Biochemical Properties
DL-Adrenaline Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is synthesized from norepinephrine by the action of the enzyme phenylethanolamine N-methyltransferase . The nature of these interactions is primarily regulatory, with DL-Adrenaline Hydrochloride often acting as a key modulator of enzymatic activity.
Cellular Effects
DL-Adrenaline Hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it increases heart rate, myocardial contractility, and renin release via beta-1 receptors .
Molecular Mechanism
The mechanism of action of DL-Adrenaline Hydrochloride is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Adrenaline Hydrochloride change over time. It remains stable for 1 year at room temperature and in emergency physician transport vehicles
Dosage Effects in Animal Models
The effects of DL-Adrenaline Hydrochloride vary with different dosages in animal models. For instance, in the perinatal model of cardiac arrest, peak plasma epinephrine concentrations in animals were higher and were achieved sooner after central or low-lying umbilical venous administration compared with the endotracheal route, despite a lower intravenous dose .
Metabolic Pathways
DL-Adrenaline Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . It is rapidly inactivated mainly by enzymic transformation to metanephrine or normetanephrine, either of which is then conjugated and excreted in the urine in the form of both sulfates and glucuronides .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Racepinephrinhydrochlorid wird synthetisiert, indem gleiche Anteile der Enantiomere d-Epinephrin und l-Epinephrin kombiniert werden. Die Synthese umfasst die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit Brenzcatechin und Chloracetylchlorid.
Bildung des Zwischenprodukts: Brenzcatechin reagiert mit Chloracetylchlorid unter Bildung von 3,4-Dihydroxyacetophenon.
Aminaddition: Das Zwischenprodukt wird dann mit Methylamin zu 3,4-Dihydroxy-N-methylacetophenon umgesetzt.
Reduktion: Die Ketongruppe wird reduziert, um das Endprodukt Racepinephrin zu bilden.
Bildung des Hydrochlorids: Das racemische Gemisch wird dann mit Salzsäure behandelt, um Racepinephrinhydrochlorid zu bilden.
Industrielle Produktionsverfahren: Die industrielle Produktion von Racepinephrinhydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise in einer kontrollierten Umgebung hergestellt, um Verunreinigung und Abbau zu verhindern .
Analyse Chemischer Reaktionen
Reaktionstypen: Racepinephrinhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Adrenochrom zu bilden.
Reduktion: Reduktionsreaktionen können Racepinephrinhydrochlorid in seinen entsprechenden Alkohol umwandeln.
Substitution: Die Hydroxylgruppen am Benzolring können Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Sulfonylchloride werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden:
Oxidation: Adrenochrom.
Reduktion: Entsprechende Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Vergleich Mit ähnlichen Verbindungen
Albuterol: Another bronchodilator used for asthma relief.
Epinephrine: The non-racemic form of racepinephrine, used for anaphylaxis and cardiac arrest.
Salbutamol: A selective beta2-adrenergic receptor agonist used for asthma and chronic obstructive pulmonary disease.
Comparison:
Racepinephrine Hydrochloride vs. Albuterol: Racepinephrine hydrochloride is a non-selective agonist, while albuterol is selective for beta2-adrenergic receptors, making albuterol more specific for bronchial smooth muscle relaxation.
Racepinephrine Hydrochloride vs. Epinephrine: Racepinephrine hydrochloride is a racemic mixture, whereas epinephrine is a single enantiomer. Epinephrine has a broader range of applications, including emergency treatment for anaphylaxis.
Racepinephrine Hydrochloride vs. Salbutamol: Both are used for asthma relief, but salbutamol is more selective for beta2-adrenergic receptors, reducing the risk of side effects associated with alpha-adrenergic receptor stimulation.
Eigenschaften
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-methylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATADHKWKHYVBTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]CC(C1=CC(=C(C=C1)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl](/img/structure/B162962.png)



![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)


![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)


![Methyl 2-[(prop-2-yn-1-yl)amino]benzoate](/img/structure/B162985.png)

